(1R)-trans-Bifenthrin
CAS No.:
Cat. No.: VC17968817
Molecular Formula: C23H22ClF3O2
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22ClF3O2 |
|---|---|
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | (2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1 |
| Standard InChI Key | OMFRMAHOUUJSGP-LLYSFLIHSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
| Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
(1R)-trans-Bifenthrin, with the chemical name (1S,3R)-(2-methyl-[1,1'-biphenyl]-3-yl)methyl 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate, belongs to the pyrethroid class. Its molecular formula is , with a molecular weight of 422.87 g/mol . The compound’s stereochemistry—defined by the (1R)-trans configuration—dictates its biological activity, as only this enantiomer interacts effectively with insect sodium channels .
Physical and Chemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 422.87 g/mol | |
| Appearance | Colorless oil | |
| Melting Point | 453°C (760 mmHg) | |
| Solubility | Chloroform, Dichloromethane | |
| Stability | Stable at 4°C (inert atmosphere) |
Synthesis and Production
Industrial Synthesis
The synthesis of (1R)-trans-Bifenthrin involves stereoselective reactions to achieve the desired (1R)-trans configuration. Starting from 2-methylbiphenyl-3-ylmethanol, the compound undergoes esterification with 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid . Catalytic asymmetric methods ensure high enantiomeric purity, critical for maximizing insecticidal activity .
Purification and Quality Control
High-performance liquid chromatography (HPLC) is employed to verify purity, with commercial batches typically exceeding 95% . Impurities, such as non-target stereoisomers or degradation products, are minimized through rigorous chromatographic separation . Regulatory bodies like the FAO and WHO mandate stringent quality controls, including five-batch analysis and validation of synthetic pathways .
Applications in Pest Management
Agricultural Use
(1R)-trans-Bifenthrin is applied to crops such as fruits, vegetables, and grains to combat pests like aphids, mites, and Lepidoptera larvae. Its residual activity persists on plant surfaces, providing long-term protection . Field trials demonstrate efficacy at doses as low as 9–16 mg/kg in rodent models, though application rates vary by crop and pest species .
Residential and Public Health
In urban settings, the compound controls household pests (e.g., cockroaches, ants) and disease vectors (e.g., mosquitoes). Formulations include wettable powders and emulsifiable concentrates, optimized for durability and low mammalian toxicity .
Toxicological Profile
Acute Toxicity
Oral administration in rats reveals an LD₅₀ of 53–72 mg/kg, with symptoms including tremors, hyperexcitability, and convulsions . Dermal exposure causes localized paresthesia and erythema, while inhalation leads to respiratory irritation . Notably, bifenthrin’s neurotoxicity correlates linearly with brain concentrations in rodents, as demonstrated by motor activity suppression at 4–7 hours post-exposure .
Chronic and Subchronic Effects
Long-term studies indicate potential hepatic enzyme induction and thyroid hyperplasia in mammals, though these effects are reversible upon cessation of exposure . No mutagenic activity was observed in bacterial reverse mutation assays (Ames test), supporting its classification as a non-genotoxic carcinogen .
Environmental Impact and Degradation
Ecotoxicity
(1R)-trans-Bifenthrin exhibits high toxicity to aquatic organisms, with LC₅₀ values of 0.1–1.0 µg/L for fish and Daphnia . Soil adsorption coefficients () range from 12,000 to 20,000, indicating strong binding to organic matter and limited leaching .
Metabolic Pathways
In soil, aerobic metabolism yields trifluoromethylphenol and CO₂, with a half-life of 60–130 days depending on microbial activity . Plant metabolism involves ester hydrolysis and hydroxylation, producing non-toxic metabolites that comply with residue tolerance limits .
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